molecular formula C18H22N2 B599393 (R)-1,3-dibenzylpiperazine CAS No. 169458-69-9

(R)-1,3-dibenzylpiperazine

Cat. No.: B599393
CAS No.: 169458-69-9
M. Wt: 266.388
InChI Key: AJNDRRBUHVZNKU-GOSISDBHSA-N
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Description

®-1,3-Dibenzylpiperazine is a chiral organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The ®-1,3-dibenzylpiperazine variant is characterized by the presence of two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-dibenzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of ®-1,3-dibenzylpiperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity ®-1,3-dibenzylpiperazine on a large scale.

Types of Reactions:

    Oxidation: ®-1,3-Dibenzylpiperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: N-oxides of ®-1,3-dibenzylpiperazine.

    Reduction: Secondary amines.

    Substitution: Functionalized derivatives of ®-1,3-dibenzylpiperazine.

Scientific Research Applications

®-1,3-Dibenzylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: ®-1,3-Dibenzylpiperazine is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ®-1,3-dibenzylpiperazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1,4-Dibenzylpiperazine: Similar structure but with benzyl groups at the 1 and 4 positions.

    1-Benzylpiperazine: Contains only one benzyl group at the 1 position.

    N-Benzylpiperidine: A related compound with a piperidine ring instead of a piperazine ring.

Uniqueness: ®-1,3-Dibenzylpiperazine is unique due to its chiral nature and the specific positioning of the benzyl groups. This configuration can lead to different biological activities and chemical reactivity compared to its isomers and analogs. The presence of two benzyl groups also enhances its potential for functionalization and derivatization in synthetic applications.

Properties

IUPAC Name

(3R)-1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDRRBUHVZNKU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652415
Record name (3R)-1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169458-69-9
Record name (3R)-1,3-Dibenzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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